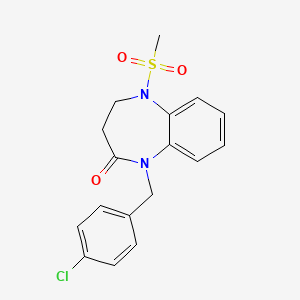

1-(4-chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .

Molecular Structure Analysis

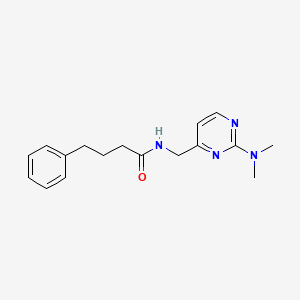

The molecular structure of this compound would likely feature a seven-membered diazepine ring fused to a benzene ring, forming the core benzodiazepine structure. The 4-chlorobenzyl and 5-methylsulfonyl groups would be attached to this core structure .Chemical Reactions Analysis

Benzodiazepines can undergo various reactions, including N-alkylation, acylation, and reduction . The specific reactions that this compound could undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chlorobenzyl and methylsulfonyl groups) would influence its properties .Applications De Recherche Scientifique

Synthesis and Stereochemical Properties

- Synthesis of Key Intermediates : A study detailed the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a crucial intermediate for Tianeptine, demonstrating the importance of optimizing conditions for condensation, methylation, hydrogenolysis, and cyclization reactions (Z. Xiu-lan, 2009).

- Atropisomeric and Conformational Analysis : Research on N-sulfonyl-1,5-benzodiazepines revealed insights into their atropisomeric and conformational properties, comparing them to N-benzoyl congeners, which could influence the development of new therapeutic agents (T. Yoneda et al., 2014).

Pharmacological Applications

- Antiproliferative Activity : The antiproliferative activity of 5N-Arylsulfonyl-1,5-benzodiazepin-2-ones was explored, demonstrating the significance of stereochemistry in exerting antiproliferative effects, indicating potential cancer therapy applications (H. Tabata et al., 2019).

- Farnesyltransferase Inhibition for Antitumor Activity : A study on 1,4-benzodiazepine derivatives highlighted their role as farnesyltransferase inhibitors with potent preclinical antitumor activity, underscoring the therapeutic potential against cancer (J. Hunt et al., 2000).

Molecular Docking and Structure-Activity Relationship (SAR)

- Docking Studies of Tetrazole Derivatives : Molecular docking studies of tetrazole derivatives, including those with sulfonyl groups, provided insights into their interaction with the cyclooxygenase-2 enzyme, suggesting potential for developing COX-2 inhibitors (B. J. Al-Hourani et al., 2015).

Chemical Properties and Reactions

- Synthesis of Novel Compounds : Research into the synthesis of novel substituted 1,5-benzothiazepines containing a 1,4-benzodioxane sulfonyl moiety expanded the repertoire of benzodiazepine derivatives, showcasing the diversity of potential applications (Sandhya Chhakra et al., 2019).

Mécanisme D'action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The mechanism of action of this specific compound would need to be determined through further study.

Safety and Hazards

Propriétés

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1-methylsulfonyl-2,3-dihydro-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-11-10-17(21)19(15-4-2-3-5-16(15)20)12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYODSVBPRWMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(=O)N(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/no-structure.png)

![(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661509.png)

![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2661512.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2661513.png)

![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2661521.png)